3'-Methoxy-3-phenylpropiophenone

Übersicht

Beschreibung

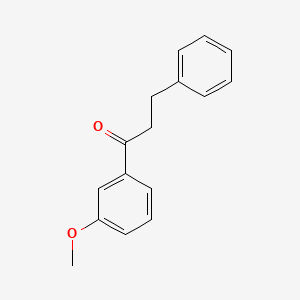

3’-Methoxy-3-phenylpropiophenone: is an organic compound with the molecular formula C16H16O2 . It is a derivative of propiophenone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to the propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Grignard Reaction:

Starting Materials: Magnesium, m-bromoanisole, and propionitrile.

Reaction Conditions: The reaction is carried out in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride.

-

Condensation Reaction:

Starting Materials: Benzyl alcohol and 3-Methoxyacetophenone.

Reaction Conditions: The reaction is typically conducted under acidic or basic conditions to facilitate the condensation process.

Procedure: Benzyl alcohol and 3-Methoxyacetophenone undergo condensation to form 3’-Methoxy-3-phenylpropiophenone.

Industrial Production Methods:

The industrial production of 3’-Methoxy-3-phenylpropiophenone often involves the Grignard reaction due to its high yield and purity. The process is optimized for large-scale production by recycling solvents and using advanced catalytic systems to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of 3’-Methoxy-3-phenylpropiophenone can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents to prevent hydrolysis.

Products: Reduction can yield alcohols or hydrocarbons.

-

Substitution:

Reagents: Nucleophiles such as halides or amines.

Conditions: Often performed under basic or acidic conditions to facilitate nucleophilic attack.

Products: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3'-Methoxy-3-phenylpropiophenone

The synthesis of this compound typically involves the use of Grignard reagents. A notable method includes the reaction of magnesium with m-bromoanisole in the presence of tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with propionitrile to yield the desired compound. This method has been reported to achieve a yield of 88.6% with a liquid-phase purity exceeding 99.44% . The process is considered efficient and environmentally friendly due to its simplicity and the recyclability of solvents.

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics like tapentadol hydrochloride. Its role in synthesizing such compounds underscores its importance in medicinal chemistry, particularly for pain management therapies .

Photoinitiators in Polymer Chemistry

Due to its ability to absorb UV light, this compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of resins and coatings, making it valuable in the production of adhesives, paints, and other polymeric materials .

Research in Organic Electronics

The compound has potential applications in organic electronics, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties can be tuned for better performance in these devices .

Case Study 1: Pharmaceutical Development

A study demonstrated the efficacy of using this compound as an intermediate for synthesizing tapentadol hydrochloride. The research highlighted the compound's role in enhancing yield and purity compared to traditional synthesis methods that involve more toxic reagents .

Case Study 2: Polymer Applications

In a comparative analysis of photoinitiators used in UV-curable coatings, this compound was found to exhibit superior curing efficiency and faster reaction rates compared to other commonly used initiators. This resulted in improved mechanical properties and durability of the coatings produced .

Wirkmechanismus

The mechanism of action of 3’-Methoxy-3-phenylpropiophenone involves its interaction with molecular targets through various pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

Radical Scavenging: Acts as a radical scavenger, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxypropiophenone

- 3-Phenylpropiophenone

- 4’-Methoxy-3-phenylpropiophenone

Comparison:

- Structural Differences: The presence and position of methoxy and phenyl groups differentiate these compounds.

- Reactivity: The reactivity varies based on the electronic and steric effects of the substituents.

- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties .

Biologische Aktivität

3'-Methoxy-3-phenylpropiophenone (CAS No. 76106-76-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group and a methoxy substituent on the propanoyl moiety, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

1. Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This was evidenced by increased levels of cleaved caspases and PARP (Poly ADP-ribose polymerase) in treated cells .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism, which could have implications for diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.

- Membrane Disruption : Its antimicrobial effects are likely due to the disruption of bacterial membranes.

- Enzyme Interaction : It interacts with metabolic enzymes, potentially altering their activity and influencing glucose metabolism.

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The study found significant reductions in cell viability at concentrations above 10 µM, with notable morphological changes indicative of apoptosis.

Case Study 2: Antimicrobial Efficacy Assessment

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.